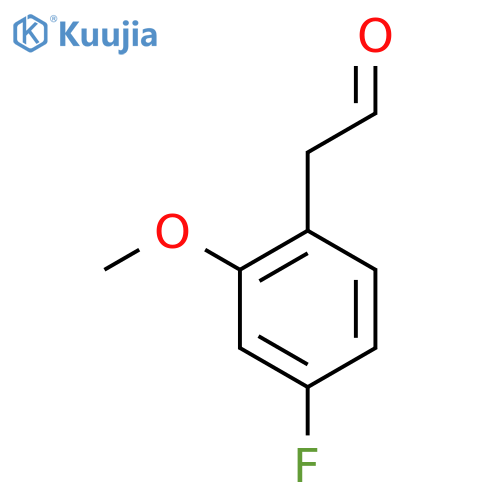Cas no 2229491-80-7 (2-(4-fluoro-2-methoxyphenyl)acetaldehyde)

2229491-80-7 structure
商品名:2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2-(4-fluoro-2-methoxyphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluoro-2-methoxyphenyl)acetaldehyde
- 2229491-80-7
- EN300-1803573
- SCHEMBL4434656
-
- インチ: 1S/C9H9FO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3
- InChIKey: XOYJRJGAUOTAGE-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(CC=O)=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 168.05865769g/mol
- どういたいしつりょう: 168.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 26.3Ų
2-(4-fluoro-2-methoxyphenyl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803573-0.5g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1803573-1.0g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1803573-10g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1803573-0.25g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1803573-5.0g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1803573-5g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1803573-0.1g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1803573-0.05g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1803573-10.0g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1803573-2.5g |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde |
2229491-80-7 | 2.5g |
$1509.0 | 2023-09-19 |
2-(4-fluoro-2-methoxyphenyl)acetaldehyde 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2229491-80-7 (2-(4-fluoro-2-methoxyphenyl)acetaldehyde) 関連製品
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
